molecular formula C13H14N4O2S2 B2943315 [(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine CAS No. 893984-50-4

[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine

Cat. No.: B2943315
CAS No.: 893984-50-4
M. Wt: 322.4
InChI Key: NZBVKJCMAJMRPU-UHFFFAOYSA-N
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Description

[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds under reflux conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The compound’s ability to bind to DNA and interfere with its replication and transcription is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

6-[4-(dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBVKJCMAJMRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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